molecular formula C11H13NO4 B8726889 Ethyl 2-(4-carbamoylphenoxy)acetate

Ethyl 2-(4-carbamoylphenoxy)acetate

Cat. No.: B8726889
M. Wt: 223.22 g/mol
InChI Key: KBQULMHWLSTWLY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-carbamoylphenoxy)acetate is an aromatic ester characterized by a phenoxy group substituted with a carbamoyl moiety (-CONH₂) at the para position, linked to an ethyl acetate backbone.

Synthesis: The compound can be synthesized via nucleophilic substitution. For instance, a related amidine derivative, ethyl 2-(4-carbamimidoylphenoxy)acetate, was prepared by refluxing 4-hydroxybenzenecarboximidamide with ethyl chloroacetate in ethanol using anhydrous K₂CO₃ as a base .

Key Properties: The carbamoyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents and influencing interactions in biological systems. Structural analogs, such as ethyl 2-(4-aminophenoxy)acetate, exhibit melting points in the range of 56–58°C , suggesting that the carbamoyl variant may have distinct thermal stability due to stronger intermolecular interactions.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(4-carbamoylphenoxy)acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-8(4-6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

KBQULMHWLSTWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The phenoxy group’s substituent significantly impacts electronic distribution, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Key Properties Reference
Ethyl 2-(4-carbamoylphenoxy)acetate -CONH₂ (carbamoyl) C₁₁H₁₃NO₄ Expected high polarity due to -CONH₂; potential for hydrogen bonding.
Ethyl 2-(4-aminophenoxy)acetate -NH₂ (amino) C₁₀H₁₃NO₃ Melting point: 56–58°C; reduced steric hindrance compared to carbamoyl. NMR data confirms aromatic proton environments .
Ethyl 2-(4-chlorophenoxy)acetoacetate -Cl (chloro) C₁₂H₁₃ClO₄ Electron-withdrawing Cl increases electrophilicity; acetoacetate group introduces keto-enol tautomerism .
Ethyl 2-(4-fluoro-2-methylphenoxy)acetate -F (fluoro), -CH₃ C₁₁H₁₃FO₃ Fluorine’s electronegativity enhances stability; methyl group adds steric bulk. CAS: 1239963-90-6 .
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate -Cl, -CN (cyano) C₁₁H₁₀ClNO₃ Cyano group’s strong electron-withdrawing effect alters ring reactivity. Solubility: Requires polar aprotic solvents (e.g., DMSO) .

Key Observations :

  • Carbamoyl vs. Amino: The carbamoyl group (-CONH₂) offers greater hydrogen-bonding capacity than -NH₂, likely enhancing solubility in polar solvents like water or DMSO. This could make it more suitable for pharmaceutical applications where bioavailability is critical .
  • Halogenated Derivatives: Chloro and fluoro substituents increase electronegativity, improving oxidative stability but reducing nucleophilic reactivity. For example, ethyl 2-(4-chlorophenoxy)acetoacetate’s keto group enables tautomerism, which is absent in the carbamoyl analog .

Yield and Efficiency :

  • The amino derivative (Ethyl 2-(4-aminophenoxy)acetate) was obtained in 62% yield after reduction , whereas amidine derivatives required longer reaction times (18 hours) . Halogenated variants may require catalysts (e.g., KI) to enhance reactivity .

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